molecular formula C14H21NO2 B13433154 4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Cat. No.: B13433154
M. Wt: 235.32 g/mol
InChI Key: KICKUSIXAKBFLG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine and a methylating agent. One common method is the Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an activated olefin. The reaction is often carried out in the presence of a catalyst such as choline chloride-zinc chloride deep eutectic solvent (ChCl-ZnCl2, DES) to promote the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is employed in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 3,4-dimethoxyphenyl group and two methyl groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,3-dimethylpyrrolidine

InChI

InChI=1S/C14H21NO2/c1-14(2)9-15-8-11(14)10-5-6-12(16-3)13(7-10)17-4/h5-7,11,15H,8-9H2,1-4H3

InChI Key

KICKUSIXAKBFLG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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